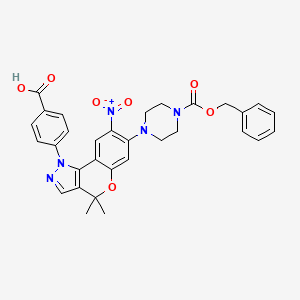

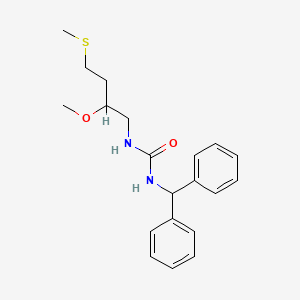

![molecular formula C11H11F2NO B2786592 N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide CAS No. 1182943-79-8](/img/structure/B2786592.png)

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique . The synthesis process was characterized by scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For example, the fluorinated chalcone mentioned above crystallized in a centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The crystalline environment was simulated through the supermolecule approach where a bulk with 378,000 atoms was built .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the fluorinated chalcone mentioned above was found to have a linear refractive index and third-order nonlinear susceptibility . The most positive region is around the hydrogen atoms of the aromatic rings, and electrophilic attack occurs on the carbonyl group .作用机制

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide irreversibly inhibits ODC by binding to its active site and forming a covalent bond with the enzyme's pyridoxal 5'-phosphate cofactor. This prevents the conversion of ornithine to putrescine, the first step in polyamine biosynthesis. As a result, intracellular polyamine levels decrease, leading to cell growth arrest and apoptosis.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to decrease inflammation and oxidative stress, which are implicated in many chronic diseases.

实验室实验的优点和局限性

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency, specificity, and irreversible inhibition of ODC. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

未来方向

For N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide research include the development of more potent and selective inhibitors of ODC, the investigation of its potential to treat other diseases, and the optimization of dosing regimens to maximize its therapeutic benefits.

合成方法

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide can be synthesized by reacting 2,6-difluorobenzylamine with acryloyl chloride in the presence of a base, such as triethylamine. The resulting product is purified by recrystallization, yielding a white solid with a melting point of 71-73°C.

科学研究应用

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. ODC is overexpressed in many types of cancer, and its inhibition by this compound has been shown to suppress tumor growth in preclinical models. This compound has also been investigated for its potential to treat parasitic infections, such as African sleeping sickness and Chagas disease, which are caused by protozoan parasites that rely on polyamines for their survival.

属性

IUPAC Name |

N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-3-10(15)14-7(2)11-8(12)5-4-6-9(11)13/h3-7H,1H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSGBVJZCRCOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2786509.png)

![3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2786513.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2786520.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2786523.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786524.png)

![2,6-difluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2786526.png)

![Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-](/img/structure/B2786528.png)